molecular formula C21H23N3O4S B2525013 4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952835-61-9

4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2525013
CAS No.: 952835-61-9
M. Wt: 413.49
InChI Key: VPCOQEYSRFAWRX-UHFFFAOYSA-N
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Description

4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the sulfonyl group and the piperidine moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the sulfonyl chloride intermediate with 2-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various sulfonamide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored for the development of new drugs. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The sulfonyl group and piperidine moiety may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    Sulfonyl Quinoxalines: Compounds with similar sulfonyl groups, which may exhibit comparable pharmacological properties.

    Piperidine Derivatives: Compounds containing the piperidine moiety, known for their diverse biological activities.

Uniqueness

The uniqueness of 4-(4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other quinoxaline derivatives. The presence of the sulfonyl group and the piperidine moiety may enhance its pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-6-4-5-13-24(15)29(27,28)17-11-9-16(10-12-17)21(26)23-14-20(25)22-18-7-2-3-8-19(18)23/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCOQEYSRFAWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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